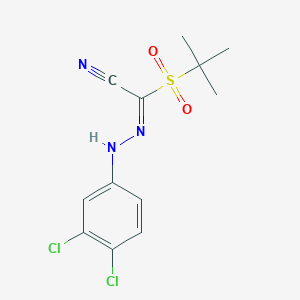

(1E)-1-叔丁基磺酰基-N-(3,4-二氯苯胺)甲亚胺酰氰化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dichloroaniline (3,4-DCA) is a chlorinated aniline . It’s often used as a reference in developmental toxicity studies . It’s a transformation product of herbicides and is commonly found in field soils where these herbicides have been applied .

Synthesis Analysis

3,4-Dichloroaniline is produced by catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure . A process for minimizing the formation of dechlorinated products during the preparation of 3,4-dichloroaniline involves hydrogenating 3,4-dichloro-1-nitrobenzene in the presence of an amino compound .

Molecular Structure Analysis

The molecular formula of 3,4-Dichloroaniline is C6H5Cl2N . Its average mass is 162.017 Da and its monoisotopic mass is 160.979904 Da .

Chemical Reactions Analysis

The toxicity of 3,4-DCA varies with the type and concentration of two-dimensional nanomaterials (TDNMs), as well as the species . The combination of DCA and TDNMs exhibited additive, antagonistic, and synergistic effects .

Physical And Chemical Properties Analysis

3,4-Dichloroaniline appears as light tan to dark gray crystals or brown solid . Its melting point is 71-72 °C .

科学研究应用

Environmental Bioremediation

Application: Acinetobacter soli strain GFJ2, isolated from soil potentially contaminated with herbicides, can degrade 34DCA. Researchers have identified and characterized the 34DCA degradation gene cluster in GFJ2, which includes the dcdA, dcdB, and dcdC genes. These genes encode dioxygenase, flavin reductase, and aldehyde dehydrogenase, respectively. The heterologous expression of dcdA and dcdB in Escherichia coli confirmed their activity in degrading 34DCA to an intermediate metabolite, ultimately converted to 4,5-dichlorocatechol. This knowledge could be applied to bioremediation efforts in environments contaminated by phenylurea herbicides .

安全和危害

未来方向

The assessment and prediction of the toxicity of engineered nanomaterials (NMs) present in mixtures is a challenging research issue . The toxicity of three advanced two-dimensional nanomaterials (TDNMs), in combination with an organic chemical (3,4-dichloroaniline, DCA) to two freshwater microalgae (Scenedesmus obliquus and Chlorella pyrenoidosa), was assessed and predicted not only from classical mixture theory but also from structure-activity relationships .

属性

IUPAC Name |

(1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3O2S/c1-12(2,3)20(18,19)11(7-15)17-16-8-4-5-9(13)10(14)6-8/h4-6,16H,1-3H3/b17-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFONVRGSCXZTHU-GZTJUZNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)(=O)/C(=N/NC1=CC(=C(C=C1)Cl)Cl)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2381303.png)

![4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2381307.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2381309.png)

![(Z)-5-chloro-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2381312.png)

![methyl 2-(3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxamido)acetate](/img/structure/B2381313.png)

![1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2381314.png)

![1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B2381320.png)

![1-(4-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2381322.png)

![(4Ar,8aR)-1-cyclopropyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B2381323.png)

![[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2381324.png)